2-(Trifluoromethyl)quinolin-5-amine
Overview
Description
2-(Trifluoromethyl)quinolin-5-amine is a chemical compound with the molecular formula C10H7F3N2 . It has a molecular weight of 212.17 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .
Synthesis Analysis
The synthesis of this compound and its derivatives has been a subject of research . For instance, a series of 2-(Trifluoromethyl)quinolin-4-amine derivatives were designed and synthesized through structural optimization strategy as microtubule-targeted agents (MTAs) .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H7F3N2/c11-10(12,13)9-5-4-6-7(14)2-1-3-8(6)15-9/h1-5H,14H2 . This indicates the specific arrangement of atoms in the molecule.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, the compound is known to be involved in the synthesis of various derivatives .Physical and Chemical Properties Analysis
This compound is a solid substance . It should be stored in a dark place, under an inert atmosphere, at room temperature .Scientific Research Applications
Anticorrosive Materials
Quinoline derivatives, including those with trifluoromethyl groups, are extensively used in anticorrosive materials. These derivatives are known for their effectiveness against metallic corrosion due to their ability to form highly stable chelating complexes with surface metallic atoms. This is attributed to their high electron density, which facilitates the adsorption and subsequent formation of coordination bonds with metal surfaces. Recent reports highlight the utilization of quinoline-based compounds as effective anticorrosive agents, providing a detailed collection of their applications and the underlying mechanisms that confer their anticorrosive properties (Verma, Quraishi, & Ebenso, 2020).
Cancer Drug Discovery
Quinoline and its derivatives, including 2-(Trifluoromethyl)quinolin-5-amine, play a crucial role in cancer drug discovery. They serve as a versatile scaffold in the design and development of new chemotherapeutic agents. Several quinoline derivatives are under clinical investigation for their potential in treating various ailments, particularly cancer. These compounds exhibit a broad spectrum of biological activities, such as antimicrobial, anti-inflammatory, and antidiabetic properties, with a significant number under investigation to combat lethal diseases. The quinoline nucleus's clinical success has spurred medicinal chemists to explore newer chemotherapeutic agents based on this scaffold, highlighting its importance in modern medicinal chemistry (Hussaini, 2016).
Agrochemical Applications
The incorporation of fluorine, as in this compound, has been a significant trend in the development of agrochemicals. Fluorine-containing quinoline derivatives have found applications in the agrochemical industry, owing to their enhanced biological activity and stability. Recent reviews discuss methodologies for fluorine incorporation into agrochemicals, showcasing the importance of fluorine-containing building blocks like trifluoromethylquinolines. These compounds have been pivotal in the synthesis of new and economical pesticide routes, demonstrating their critical role in advancing agrochemical research and development (Wang, Song, & Wang, 2021).
Immunomodulating Activity
Quinolines, including those with trifluoromethyl groups, have been investigated for their immunomodulating activities. These compounds, at therapeutic concentrations, can induce the production of cytokines and stimulate the immune system. The immunomodulatory effects of quinolines have been explored in various studies, offering insights into their potential application in treating diseases that involve immune response modulation. This area of research highlights the multifaceted applications of quinoline derivatives beyond their traditional antimicrobial and antimalarial uses, underscoring their potential in immunotherapy and as adjuvants in vaccine development (Riesbeck, 2002).
Mechanism of Action
Target of Action
The primary targets of 2-(Trifluoromethyl)quinolin-5-amine are Werner (WRN) helicases and microtubules . WRN helicases play a crucial role in DNA replication and repair, and their inhibition can lead to genomic instability and cell death . Microtubules are part of the cell’s cytoskeleton and are involved in maintaining cell shape, enabling cell motility, and most importantly, in cell division .
Mode of Action
This compound interacts with its targets by inhibiting their function. It acts as a WRN helicase inhibitor , disrupting the normal function of these enzymes . Additionally, it exhibits microtubule polymerization inhibitory activity , preventing the normal assembly and disassembly of microtubules .
Biochemical Pathways
The inhibition of WRN helicases and microtubule polymerization affects several biochemical pathways. The disruption of WRN helicases can lead to DNA damage and replication stress , promoting the accumulation of gene mutations and rapid growth of tumor cells . The inhibition of microtubule polymerization can lead to cell cycle arrest and apoptosis , as microtubules play a crucial role in cell division .
Result of Action
The inhibition of WRN helicases and microtubule polymerization by this compound leads to significant molecular and cellular effects. It can cause genomic instability and promote the accumulation of gene mutations , leading to the rapid growth of tumor cells . It can also disrupt the tubulin network in cells, leading to cell cycle arrest at the G2/M phase and inducing apoptosis .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding the formation of dust and aerosols, and ensuring appropriate exhaust ventilation at places where dust is formed .
Biochemical Analysis
Biochemical Properties
2-(Trifluoromethyl)quinolin-5-amine has been found to interact with microtubule proteins, acting as a potent inhibitor . It exhibits high anti-proliferative activity against various cell lines, including PC3, K562, and HeLa . The nature of these interactions is likely due to the compound’s ability to bind to tubulin, disrupting its network within cells .
Cellular Effects
The effects of this compound on cells are significant. It disrupts the tubulin network in HeLa cells, leading to cell cycle arrest at the G2/M phase and inducing apoptosis in a dose-dependent manner . This suggests that this compound has a profound impact on cell function, influencing cell signaling pathways and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with tubulin. It acts as a new class of tubulin inhibitors, similar to colchicine . The compound binds to tubulin, inhibiting its polymerization and disrupting its network within cells .
Temporal Effects in Laboratory Settings
Over time, this compound continues to exhibit its effects on cells in laboratory settings
Properties
IUPAC Name |
2-(trifluoromethyl)quinolin-5-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2/c11-10(12,13)9-5-4-6-7(14)2-1-3-8(6)15-9/h1-5H,14H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGYLLBKPGJJJAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CC(=NC2=C1)C(F)(F)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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